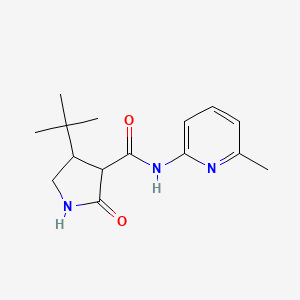![molecular formula C22H21N3O2 B6430252 4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-83-8](/img/structure/B6430252.png)
4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a small molecule with a molecular weight of about 241 g/mol. It is a member of the piperazine family of compounds and is composed of a naphthalene ring, a propionyl group, a pyridine ring, and a piperazine ring. This molecule has been studied extensively in recent years due to its potential applications in various areas of science.
Wissenschaftliche Forschungsanwendungen
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has been studied extensively in recent years due to its potential applications in various areas of science. It has been shown to have potential applications in the fields of organic synthesis, catalysis, and drug discovery. In addition, it has been investigated as a potential inhibitor of HIV-1 integrase, as well as for its anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is not yet fully understood. However, it is believed that its anti-inflammatory and anti-cancer activities are mediated by its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), and to activate the nuclear factor-kappa B (NF-kB) pathway. In addition, it has been shown to inhibit the activity of HIV-1 integrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one have been studied extensively in recent years. It has been shown to have anti-inflammatory and anti-cancer activities, as well as to inhibit the activity of HIV-1 integrase. In addition, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pro-inflammatory cytokines. In addition, it has been shown to reduce levels of nitric oxide (NO), a signaling molecule involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one in laboratory experiments include its low cost, ease of synthesis, and ability to be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. These include its low solubility in aqueous solutions, its reactivity with other molecules, and its potential toxicity.
Zukünftige Richtungen
Given its potential applications in various areas of science, there are numerous potential future directions for 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one. These include further investigation of its anti-inflammatory and anti-cancer activities, as well as its potential to be used as an inhibitor of HIV-1 integrase. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, is warranted. Finally, further investigation into its potential use in drug discovery and organic synthesis is needed.
Synthesemethoden
The synthesis of 4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is typically accomplished by a two-step process. The first step involves the condensation reaction of 3-methyl-2-naphthoic acid with 1-methylpiperazine to form the intermediate 4-methyl-3-(naphthalen-1-yl)propanoyl-1-methylpiperazine. This intermediate is then reacted with pyridine to form the desired product.
Eigenschaften
IUPAC Name |
4-(3-naphthalen-1-ylpropanoyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(11-10-18-7-3-6-17-5-1-2-9-20(17)18)24-13-14-25(22(27)16-24)19-8-4-12-23-15-19/h1-9,12,15H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWVFBIAKLKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)
![1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea](/img/structure/B6430210.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)
![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)](/img/structure/B6430264.png)
![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)
![5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6430268.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430269.png)